8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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Overview
Description
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring This particular compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 1st position of the tetrahydrobenzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenethylamine and phenacyl chloride.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 8th position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzazepine derivatives.
Scientific Research Applications
8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neurotransmission and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the methoxy group at the 8th position.
8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Contains a chlorine atom instead of a methoxy group at the 8th position.
8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Has a hydroxyl group at the 8th position.
Uniqueness
The presence of the methoxy group at the 8th position in 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
113080-99-2 |
---|---|
Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 |
Purity |
95 |
Origin of Product |
United States |
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